molecular formula C13H21N3O3 B2361282 tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate CAS No. 1333622-61-9

tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate

Cat. No.: B2361282
CAS No.: 1333622-61-9
M. Wt: 267.329
InChI Key: QGCVLXYEMICXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate: is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl group, a cyanocyclobutyl moiety, and a carbamate linkage, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate typically involves multiple steps:

  • Formation of the Cyanocyclobutyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation using reagents like sodium cyanide under controlled conditions.

  • Carbamoylation: : The cyanocyclobutyl intermediate is then reacted with a carbamoylating agent, such as methyl isocyanate, to introduce the carbamate functionality. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.

  • tert-Butyl Protection: : The final step involves the protection of the carbamate nitrogen with a tert-butyl group. This can be achieved using tert-butyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclobutyl moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions using reagents like lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines depending on the extent of reduction.

    Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules for research purposes.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.

Industry

    Materials Science:

    Agriculture: Explored for its use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanocyclobutyl moiety can engage in specific interactions with molecular targets, while the carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{[(1-cyanocyclopropyl)carbamoyl]methyl}-N-methylcarbamate: Similar structure but with a cyclopropyl instead of a cyclobutyl group.

    tert-butyl N-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-methylcarbamate: Features a cyclohexyl group, offering different steric and electronic properties.

Uniqueness

    Structural Complexity: The presence of a cyanocyclobutyl moiety provides unique steric and electronic characteristics.

    Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16(4)8-10(17)15-13(9-14)6-5-7-13/h5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVLXYEMICXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.